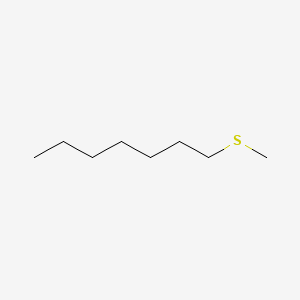

n-Heptyl methyl sulfide

Description

Significance and Emerging Research Domains of Organosulfur Compounds

Organosulfur compounds, a diverse class of molecules containing at least one carbon-sulfur bond, are of paramount importance in numerous areas of chemical and biological science. thieme-connect.de Their unique chemical properties, stemming from the sulfur atom's ability to exist in various oxidation states and to form strong bonds with carbon and other elements, make them indispensable in both nature and industry. orgsyn.org In the biological realm, organosulfur compounds are fundamental to life; the amino acids cysteine and methionine, for instance, are crucial for the structure and function of proteins. orgsyn.org

The significance of organosulfur compounds extends into medicinal chemistry, where they are integral components of many pharmaceutical agents. thieme-connect.de For example, the penicillin and sulfa drug classes of antibiotics both feature sulfur atoms in their core structures. orgsyn.org Contemporary research continues to uncover the vast pharmacological potential of these compounds, with studies exploring their roles as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. google.com Emerging research is particularly focused on their involvement in cellular processes like oxidative stress and inflammation, and their potential in treating neurodegenerative and cardiovascular diseases. google.com

In the field of materials science, organosulfur compounds are utilized in the development of functional polymers and advanced materials. researchgate.net Thioethers, a subclass of organosulfur compounds, are investigated for applications in optical materials, energy storage, and metal ion detection. zju.edu.cn Furthermore, their presence in fossil fuels necessitates extensive research into desulfurization processes, a critical focus for the oil and gas industry. orgsyn.org The field of agrochemicals also relies heavily on organosulfur compounds, with approximately 30% of modern agrochemicals containing at least one sulfur atom.

Historical Context of Aliphatic Thioether Investigations

The study of aliphatic thioethers, also known as aliphatic sulfides, is deeply rooted in the history of organic chemistry. Initial investigations into sulfur-containing organic compounds began in the mid-19th century. acs.orgacs.org These early studies laid the groundwork for understanding the structure and reactivity of thioethers, which are characterized by a C-S-C bond linkage. thieme-connect.de

The development of synthetic methodologies for thioethers has been a continuous area of research. Classic methods often involved the nucleophilic substitution of alkyl halides with thiols (the Williamson ether synthesis adapted for sulfur). thieme-connect.de Over the years, research has focused on developing more efficient and milder reaction conditions. Transition-metal-catalyzed cross-coupling reactions, for example, have become a powerful and general strategy for the synthesis of both aryl- and alkyl-substituted thioethers. thieme-connect.dethieme-connect.com Pioneering work on metal-catalyzed C–S cross-coupling has expanded the toolkit for chemists, allowing for the formation of thioether bonds from a wider range of substrates, including less reactive ones like aryl chlorides. thieme-connect.dethieme-connect.com The electrochemical oxidation of aliphatic thioethers has also been examined to understand biological electron transfer processes, revealing how neighboring groups can stabilize the positive charge on the sulfur atom after electron loss. acs.org This historical progression highlights a persistent drive to refine synthetic methods and deepen the understanding of the fundamental properties of aliphatic thioethers, a class of compounds that continues to be relevant in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDWJOQOEZRIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213286 | |

| Record name | Heptanethiol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-61-6, 63834-87-7 | |

| Record name | Methyl heptyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanethiol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanethiol, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylheptane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL METHYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y753210I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Heptyl Methyl Sulfide and Its Analogs

Chemo- and Regioselective Synthesis Strategies for Thioethers

Achieving high chemo- and regioselectivity is paramount in the synthesis of thioethers to ensure the desired product is formed with minimal byproducts. This section details several key strategies for the controlled formation of the carbon-sulfur bond.

Nucleophilic Substitution (SN2) Approaches for Alkyl Methyl Sulfide (B99878) Synthesis

The Williamson ether synthesis, a well-established method for forming ethers, has a sulfur analog that is highly effective for synthesizing asymmetrical sulfides like n-heptyl methyl sulfide. pressbooks.pubjove.com This approach involves the reaction of a thiolate ion with an alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.pubjove.com

The synthesis of this compound would typically proceed by deprotonating methanethiol (B179389) with a suitable base, such as sodium hydroxide, to form the methylthiolate nucleophile. jove.com This thiolate then attacks a primary alkyl halide, like 1-bromoheptane, to yield the final product. pressbooks.pubjove.com The reaction is efficient for primary and secondary alkyl halides. jove.com

One of the challenges in this synthesis is the potential for the product thiol to react further with the alkyl halide, leading to the formation of a sulfide byproduct. libretexts.org This can be mitigated by using an excess of the sulfur nucleophile or by employing thiourea (B124793) as the nucleophile, which forms an alkyl isothiourea salt intermediate that is subsequently hydrolyzed to the thiol. libretexts.org

Table 1: Examples of SN2 Synthesis of Thioethers

| Nucleophile | Electrophile | Base | Product | Reference |

|---|---|---|---|---|

| Benzenethiol | Methyl iodide | Sodium hydroxide | Methyl phenyl sulfide | jove.com |

| Thiol | Alkyl halide | Base | Asymmetrical sulfide | jove.com |

| Sodium sulfide | Alkyl halide (2 equiv.) | - | Symmetrical sulfide | jove.com |

Enzymatic Synthesis and Biocatalysis for Chiral Alkyl Sulfides

Biocatalysis offers a powerful and environmentally friendly approach to synthesizing chiral sulfides and sulfoxides. nih.govrsc.org Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) have demonstrated the ability to catalyze the asymmetric oxidation of sulfides to produce enantiomerically pure sulfoxides. rsc.orgresearchgate.net This is particularly relevant for the synthesis of chiral analogs of this compound.

The process involves the selective oxidation of one of the lone pairs of electrons on the sulfur atom. nih.gov For instance, different BVMOs can exhibit opposite enantiopreferences, allowing for the synthesis of either the (R)- or (S)-sulfoxide from the same starting sulfide. researchgate.net Phenylacetone monooxygenase (PAMO) and 4-hydroxyacetophenone monooxygenase (HAPMO) are examples of BVMOs that have been successfully used for the enantioselective sulfoxidation of various alkyl aryl sulfides. nih.gov

While the direct enzymatic synthesis of chiral sulfides bearing a stereocenter at the carbon atom is less common, enzymatic kinetic resolution of racemic sulfur compounds using lipases has been explored. researchgate.net Furthermore, engineered enzymes, developed through techniques like directed evolution, have shown enhanced activity and selectivity for specific sulfide substrates, paving the way for the industrial production of chiral sulfoxide (B87167) drugs. rsc.org

Table 2: Enzymatic Synthesis of Chiral Sulfoxides

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CbBVMOV3 | Lansoprazole sulfide | (R)-lansoprazole | >99% (R) | rsc.org |

| PAMO | Thioanisole | (R)-sulfoxide | 43% | researchgate.net |

| HAPMO | Thioanisole | (S)-sulfoxide | - | researchgate.net |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itdokumen.pub In the context of this compound synthesis, this involves the use of safer solvents, renewable starting materials, and efficient catalytic systems. dokumen.pubkahedu.edu.in

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in chemical reactions due to their low volatility, non-flammability, and tunable properties. bohrium.comnih.gov In the oxidation of sulfides to sulfoxides, ILs can act as the reaction medium and, in some cases, mediate the reaction without the need for a metal catalyst. rsc.org For example, the oxidation of sulfides has been achieved with high selectivity at room temperature using aqueous hydrogen peroxide as the oxidant in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). rsc.org The ionic liquid can be recycled without significant loss of activity. rsc.org

Metal-containing ionic liquids have also been developed as highly effective catalysts for sulfide oxidation. bohrium.com These systems can be immobilized on solid supports, which facilitates their separation and recycling. frontiersin.org

The development of sustainable catalyst systems is a key area of research in green chemistry. rsc.org For thioether synthesis, this includes the use of earth-abundant metal catalysts and heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com

Recent advances have focused on ligand-free copper iodide (CuI) systems for the coupling of aryl iodides with thiols in water/DME or ethanol, offering a more sustainable alternative to traditional palladium-catalyzed couplings. thieme-connect.com Additionally, solid acid catalysts, such as silica-alumina, have been shown to effectively catalyze the synthesis of thioethers from alcohols and thiols under solvent-free conditions, with water being the only byproduct. beilstein-journals.org

The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has also been explored as a green and reusable catalytic medium for C-S bond formation. researchgate.net For instance, a choline (B1196258) chloride/urea DES has been used to catalyze the reaction between 1-chloro-4-nitrobenzene (B41953) and p-thiocresol with excellent yields. researchgate.net

Derivatization and Functionalization of this compound

The sulfur atom in this compound is a site for various chemical transformations, allowing for the synthesis of a range of derivatives with different properties and functionalities.

One of the most common reactions of sulfides is oxidation. youtube.com Treatment of a sulfide with one equivalent of an oxidizing agent, such as hydrogen peroxide at room temperature, yields the corresponding sulfoxide. jove.comlibretexts.org Further oxidation with a stronger oxidizing agent, like a peroxy acid, produces a sulfone. jove.comlibretexts.org

Sulfides can also act as nucleophiles. They react with primary alkyl halides in an SN2 reaction to form sulfonium (B1226848) ions (R3S+). pressbooks.publibretexts.org These sulfonium salts are themselves effective alkylating agents, as a nucleophile can attack one of the carbon groups attached to the positively charged sulfur, displacing a neutral sulfide as a leaving group. pressbooks.pub

Furthermore, the thioether moiety can be a directing group in certain reactions or can be cleaved under specific conditions. Advances in catalysis have also enabled the use of alkynyl thioethers in gold-catalyzed annulations to form complex heterocyclic structures like oxazoles, demonstrating the versatility of the thioether group in more advanced synthetic applications. nih.govd-nb.info

Table 3: Common Derivatization Reactions of Sulfides

| Reagent(s) | Product Type | General Transformation | Reference |

|---|---|---|---|

| H2O2 (1 equiv.) | Sulfoxide | R-S-R' → R-S(=O)-R' | jove.comlibretexts.org |

| Peroxy acid | Sulfone | R-S-R' → R-S(=O)2-R' | jove.comlibretexts.org |

| R''-X (Alkyl halide) | Sulfonium salt | R-S-R' → [R-S(R'')-R']+X- | pressbooks.publibretexts.org |

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones represents a fundamental transformation in organosulfur chemistry. jchemrev.com The selective oxidation of this compound to its corresponding sulfoxide or sulfone requires carefully controlled conditions to avoid over-oxidation. jchemrev.comresearchgate.net

A variety of oxidizing agents and catalytic systems have been developed for the chemoselective oxidation of sulfides. jchemrev.com Hydrogen peroxide is a commonly used oxidant, often in conjunction with a catalyst. google.comorganic-chemistry.org For instance, the oxidation of various sulfides, including dialkyl sulfides like di(n-heptyl) sulfide, to sulfoxides and sulfones can be achieved using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst. google.com Other methods employ reagents like periodic acid catalyzed by ferric chloride, or urea-hydrogen peroxide with a diphenyl diselenide catalyst for selective oxidation to sulfoxides. organic-chemistry.org

Interactive Table: Oxidation Methods for Sulfides

| Oxidant/Catalyst System | Product Selectivity | Reference |

| 30% H₂O₂ / Sodium Tungstate | Sulfoxides and Sulfones | google.com |

| Periodic Acid / FeCl₃ | Sulfoxides | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Diphenyl Diselenide | Sulfoxides | organic-chemistry.org |

| H₂O₂ / Tantalum Carbide | Sulfoxides | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfones | organic-chemistry.org |

Catalytic Oxidation Mechanisms (e.g., Peroxotitanium Species)

Titanium-based catalysts are particularly effective for the oxidation of sulfides. ingentaconnect.com The mechanism often involves the formation of a highly reactive peroxotitanium species. wiley-vch.de This species is generated from the reaction of a titanium catalyst, such as a titanium alkoxide, with an oxidant like hydrogen peroxide. csic.es The existence of these peroxotitanium complexes has been supported by X-ray crystal structures. wiley-vch.de

The catalytic cycle is believed to involve the formation of a titanium-hydroperoxide complex (≡Ti–O–O–H), which then effectively oxidizes the sulfide to a sulfoxide and can further oxidize it to a sulfone. csic.es The reactivity of these titanium-hydroperoxide complexes has been demonstrated in the oxidation of various thioethers. csic.es Titanosilicate zeolites have also been shown to be active catalysts for the oxidation of sulfides with hydrogen peroxide, where framework titanium cations are thought to form these active hydroperoxide species. csic.es

Enantioselective Oxidation to Chiral Sulfoxides

The synthesis of chiral sulfoxides is of great importance due to their application as chiral auxiliaries in asymmetric synthesis. organic-chemistry.orgresearchgate.net The most direct method for their preparation is the enantioselective oxidation of prochiral sulfides. wiley-vch.deorganic-chemistry.org

A significant breakthrough in this area was the development of chiral titanium complexes as catalysts. researchgate.net A well-known method, often referred to as the Kagan-Modena oxidation, utilizes a titanium(IV) isopropoxide complex with a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant. researchgate.netuni-regensburg.de This system has been successfully used to prepare a variety of aryl alkyl sulfoxides with high enantiomeric excess (ee). researchgate.net For instance, the oxidation of various aryl methyl sulfides using a chiral titanium complex has yielded sulfoxides with ee values up to 99%. researchgate.net While highly effective for aryl alkyl sulfides, the enantioselectivity can be sensitive to the substrate's structure. wiley-vch.de

Modifications to the Kagan-Modena protocol, such as using cumyl hydroperoxide as the oxidant, have been reported to achieve high enantioselectivity in the oxidation of alkyl and alkyl aryl sulfides. uni-regensburg.de Other metal complexes, including those based on vanadium and manganese, have also been employed as catalysts for the enantioselective oxidation of sulfides. organic-chemistry.orgwiley-vch.de

Exploration of Other Electrophilic Substitution Reactions on Sulfur

The sulfur atom in this compound is nucleophilic and can undergo electrophilic substitution reactions other than oxidation. libretexts.org For example, sulfides react with alkyl halides to form ternary sulfonium salts. libretexts.org This reactivity is a key aspect of sulfur chemistry, allowing for the formation of new carbon-sulfur bonds.

The sulfur atom's nucleophilicity is greater than that of oxygen in analogous ethers, making sulfides more reactive towards electrophiles. libretexts.org This enhanced reactivity allows for reactions that are not typically observed with ethers. For instance, the activation of sulfoxides with an electrophile can lead to Pummerer-type reactions, where an adjacent proton is abstracted, leading to α-substituted sulfides. acs.org While this reaction is more commonly associated with sulfoxides, the underlying principle of electrophilic attack at the sulfur atom is fundamental.

Recent research has shown that sulfides can act as Lewis base catalysts for electrophilic aromatic halogenation using N-halosuccinimides (NXS). acs.org In this process, the sulfide activates the NXS, enhancing its electrophilicity. This catalytic activity highlights the ability of the sulfur atom to interact with electrophilic species, facilitating further reactions. acs.org

Strategies for Chiral Derivatives and Enantiopure Synthesis

The preparation of enantiomerically pure compounds (EPCs) is a central goal in modern organic synthesis. ub.edu For chiral derivatives of this compound, such as its chiral sulfoxide, several strategies can be employed.

The three main approaches to obtaining enantiopure compounds are:

Resolution of racemates: This involves separating a racemic mixture into its constituent enantiomers.

Synthesis from the chiral pool: This strategy utilizes naturally occurring enantiomerically pure starting materials. ub.edusoton.ac.uk

Asymmetric synthesis: This involves the use of a chiral catalyst or auxiliary to induce stereoselectivity in a reaction, converting a prochiral substrate into a chiral product. ub.eduacs.org

For the synthesis of chiral sulfoxides, asymmetric oxidation is the most direct and widely studied method. researchgate.netacs.org As discussed in section 2.2.1.2, this involves the use of chiral catalysts, such as titanium complexes, to selectively produce one enantiomer of the sulfoxide. ingentaconnect.comresearchgate.net

Another strategy is kinetic resolution, which can be applied to a racemic mixture of sulfoxides. ub.edu In this process, a chiral reagent or catalyst reacts at a different rate with each enantiomer, allowing for the separation of the less reactive enantiomer. ub.edu In some cases, a combination of asymmetric oxidation and kinetic resolution can lead to very high enantiomeric excess in the final sulfoxide product. wiley-vch.de

Retrosynthetic Analysis in the Design of this compound Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules. sit.edu.cn It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For a relatively simple molecule like this compound, the retrosynthetic analysis is straightforward. The most logical disconnection is at one of the carbon-sulfur bonds.

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests two primary synthetic routes:

Route A: Reaction of a methylthiolate salt (e.g., sodium methylthiolate) with a 1-haloheptane (e.g., 1-bromoheptane). This is an example of a Williamson ether synthesis-type reaction, adapted for sulfides. Thiolates are excellent nucleophiles for SN2 reactions. libretexts.org

Route B: Reaction of a heptylthiolate salt with a methyl halide (e.g., methyl iodide).

Both routes are viable and rely on the high nucleophilicity of thiolate anions. libretexts.org The choice between them may depend on the availability and cost of the starting materials. This type of analysis can be extended to more complex analogs of this compound, guiding the design of efficient synthetic pathways. For instance, the synthesis of sulfones can be envisioned through the oxidation of the final sulfide product. jchemrev.comscholaris.ca

Elucidation of Chemical Reactivity and Reaction Mechanisms of N Heptyl Methyl Sulfide

Mechanistic Investigations of Oxidation Reactions

Oxidation of the sulfur atom is a fundamental reaction of n-heptyl methyl sulfide (B99878). This transformation can be achieved using a variety of oxidizing agents and can proceed through different mechanisms, often influenced by catalysts. The primary oxidation products are the corresponding sulfoxide (B87167) (n-heptyl methyl sulfoxide) and sulfone (n-heptyl methyl sulfone).

The oxidation of sulfides is a process governed by specific kinetic and thermodynamic parameters. While specific data for n-heptyl methyl sulfide is not extensively documented, studies on analogous compounds like ethyl methyl sulfide offer valuable insights into the thermodynamics of oxidation. The reaction of a sulfide with molecular oxygen to form various oxidation products involves changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which determine the spontaneity and favorability of the reaction pathways. cmjpublishers.com

For instance, the oxidation of radicals derived from ethyl methyl sulfide shows that certain pathways are more energetically favorable. The formation of stable products like aldehydes is often thermodynamically preferred. cmjpublishers.com The thermodynamics for the initial electron transfer from a sulfide to oxygen can be unfavorable due to the formation of unstable radical ions. frontiersin.org However, a two-electron transfer to form a stable sulfoxide and peroxide is generally favorable. frontiersin.org

Table 1: Thermodynamic Data for Selected Oxidation Pathways of Ethyl Methyl Sulfide Radicals at 298 K cmjpublishers.com

| Reaction Pathway | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| •OOCH2SCH2CH3 → CH2=S + CH3CHO + OH• | -45.5 | 39.8 | -57.4 |

| CH3SCH(OO•)CH3 → CH3S•=O + CH3CHO | -48.4 | 33.6 | -58.4 |

| CH3SCH2CH2OO• → CH3CH2S•=O + CH2=O | -43.1 | 35.1 | -53.6 |

This table presents calculated thermodynamic values for the decomposition of peroxy radicals formed from ethyl methyl sulfide, which serve as a model for the potential oxidation pathways of this compound.

Kinetically, the rate of sulfide oxidation can be influenced by several factors, including the concentration of the oxidant and the presence of catalysts. For example, the oxidation of dimethyl sulfoxide (DMSO), a related compound, by the hydroxyl radical (•OH) in the gas phase has a specific rate constant, but this reaction is significantly accelerated at an air-water interface, highlighting the importance of the reaction environment on kinetics. acs.org The rate of abiotic sulfide oxidation with oxygen is generally slow, but it is significantly enhanced by biological processes or the presence of transition metals that can mediate the electron transfer. frontiersin.org

Catalysts play a crucial role in the oxidation of thioethers by providing alternative reaction pathways with lower activation energies. The interaction between the catalyst and the thioether substrate is key to this process. A good catalyst facilitates the breaking of intramolecular bonds in the reactant and controls the selectivity towards the desired product. mdpi.com

In homogeneous catalysis, the solvent and ligands attached to a metal catalyst can interact directly with the substrate. rsc.org For thioethers like this compound, the sulfur atom can coordinate to a metal center of a catalyst. This interaction can activate the sulfide for subsequent reactions. For example, in gold-catalyzed oxidation reactions, a nucleophilic attack of a sulfoxide on a gold-activated alkyne can occur. nih.gov Although this involves a sulfoxide, the initial step often involves the coordination of a sulfur-containing species to the metal.

The nature of the substrate itself, including steric and electronic effects, influences its interaction with the catalyst's active site. mdpi.com In the case of this compound, the long n-heptyl chain could sterically influence how the molecule approaches and binds to a catalyst's active site, potentially affecting reaction rates and selectivity compared to smaller sulfides like dimethyl sulfide. The ability of enzymes to use binding interactions with non-reactive parts of a substrate to accelerate chemical reactions is a fundamental concept that also applies to chemical catalysts, where distal interactions can steer the stereochemical outcome of a reaction. acs.org

Nucleophilic and Electrophilic Characteristics of the Thioether Linkage

The sulfur atom in this compound possesses lone pairs of electrons and is more polarizable than oxygen, making it a potent nucleophile. masterorganicchemistry.comlibretexts.org This nucleophilicity is a defining characteristic of thioethers.

As a nucleophile, this compound can react with various electrophiles. A classic example is the S_N2 reaction with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org

Reaction with Alkyl Halides: CH₃-S-(CH₂)₆CH₃ + R-X → [CH₃-S⁺(R)-(CH₂)₆CH₃] X⁻ (this compound + Alkyl Halide → Trialkylsulfonium Halide)

The resulting sulfonium salt, such as S-adenosyl methionine (SAM) in biological systems, features an excellent leaving group (a neutral dialkyl sulfide), making the attached alkyl group (R) highly susceptible to nucleophilic attack. libretexts.org

Conversely, the thioether linkage can exhibit electrophilic character under certain conditions. While the sulfur atom itself is not inherently electrophilic, it can become so upon activation. In the Pummerer reaction, a related sulfoxide is treated with an acid anhydride (B1165640) (an electrophile), which activates the sulfoxide. This leads to the formation of a thionium (B1214772) ion intermediate, which is a potent electrophile. acs.org This thionium ion can then be attacked by nucleophiles. This dual reactivity highlights the versatility of the thioether functional group in organic synthesis.

Radical Reactions Involving this compound

This compound can participate in reactions involving free radical intermediates. These reactions can be initiated by heat, light, or chemical radical initiators.

One common pathway for sulfide oxidation begins with the abstraction of a hydrogen atom from a carbon atom adjacent to the sulfur by a radical species, such as a hydroxyl radical (•OH). cmjpublishers.com For this compound, this could occur at the methyl group or the α-carbon of the heptyl group.

Hydrogen Abstraction Pathways:

CH₃-S-(CH₂)₆CH₃ + •OH → •CH₂-S-(CH₂)₆CH₃ + H₂O

CH₃-S-CH₂(CH₂)₅CH₃ + •OH → CH₃-S-C•H(CH₂)₅CH₃ + H₂O

The resulting carbon-centered radicals can then react with molecular oxygen to form unstable peroxy radicals, which subsequently decompose to yield various oxidation products. cmjpublishers.com

Another avenue of radical chemistry involves the formation of a sulfide radical cation. This can be achieved through photo-oxidation, where an electron is transferred from the sulfide to a photosensitizer. acs.orgresearchgate.net The sulfide radical cation is a key intermediate that can undergo deprotonation at an adjacent carbon, leading to the formation of an α-thio radical, which can be further oxidized. researchgate.net

Radical chain reactions can also be initiated using reagents like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN). libretexts.org The tributyltin radical (Bu₃Sn•) can participate in various transformations. While often used for dehalogenation, the principles of radical generation and propagation can be applied to reactions involving sulfides. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Heptyl Methyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of n-heptyl methyl sulfide (B99878) and determining the site of alkylation. In the formation of thioethers, alkylation can potentially occur at different nucleophilic sites. NMR spectroscopy provides unambiguous evidence for S-alkylation. researchgate.netuzhnu.edu.ua The chemical shifts of the protons and carbons adjacent to the sulfur atom are highly indicative of the connectivity.

For n-heptyl methyl sulfide, the ¹H NMR spectrum shows characteristic signals for the methyl and heptyl groups attached to the sulfur atom. nih.gov The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom in the molecule. nih.gov The comparison of experimental chemical shifts with those predicted by theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can further solidify the structural assignment and confirm the S-alkylation site. researchgate.netuzhnu.edu.ua

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| S-CH₃ | ~2.09 (s) | ~15.5 |

| S-CH₂- | ~2.49 (t) | ~34.2 |

| -CH₂- (C2-C6 of heptyl) | ~1.2-1.6 (m) | ~22.6, ~28.8, ~29.1, ~31.7 |

| -CH₃ (of heptyl) | ~0.88 (t) | ~14.1 |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. Data is compiled from typical values for similar alkyl thioethers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. researchgate.net While this compound itself is a nonpolar compound and not ideally suited for direct ESI-MS analysis, this technique is invaluable for studying reaction intermediates. mdpi.com For instance, the synthesis of thioethers often involves the formation of charged intermediates or the use of derivatizing agents to increase polarity. mdpi.comresearchgate.net ESI-MS can be used to detect and characterize these intermediates, providing insights into the reaction mechanism. researchgate.net For sulfides, derivatization into sulfonium (B1226848) salts can make them amenable to ESI-MS analysis. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data for identification. nist.gov GC-MS is highly effective for trace analysis and can differentiate between isomers, which may have very similar properties. nih.govdergipark.org.tr The retention time in the gas chromatogram is a key identifier for a specific compound under defined analytical conditions. mdpi.com

The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern. nih.govnist.gov Common fragmentation pathways for alkyl sulfides include α-cleavage (cleavage of the C-S bond) and cleavage of the C-C bonds in the alkyl chain. scribd.commiamioh.edu

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion | Description |

|---|---|---|

| 146 | [C₈H₁₈S]⁺• | Molecular Ion |

| 61 | [CH₃S=CH₂]⁺ | α-cleavage product |

| 47 | [CH₃S]⁺ | Methylthio fragment |

| 41 | [C₃H₅]⁺ | Alkyl fragment |

Note: The relative intensities of these fragments are characteristic of the compound and can be used for library matching and identification. nih.gov

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for non-volatile or thermally unstable analytes. mdpi.comnih.gov In the context of this compound, LC-MS would not typically be the primary analytical method for the final product due to its volatility. nih.gov However, LC-MS is extremely useful for analyzing non-volatile precursors, reaction byproducts, or derivatives of this compound. researchgate.netnih.gov For example, if this compound were part of a larger, non-volatile matrix or if it were derivatized to a less volatile form, LC-MS would be the appropriate technique for analysis and characterization. mdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to probe the molecular structure of this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration induces a change in the molecule's dipole moment. acs.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shifts are related to vibrational modes that cause a change in the molecule's polarizability. acs.org For molecules with a center of symmetry, vibrations can be exclusively IR or Raman active. While this compound is not symmetric, the two techniques often provide complementary information; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. acs.org

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Adsorption Studies

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile surface-sensitive technique ideal for in-situ analysis of adsorption processes at solid-liquid or solid-gas interfaces without extensive sample preparation. csic.esnih.gov This method is particularly suited for studying the interaction of this compound with various surfaces, such as mineral particles, catalysts, or environmental substrates. diva-portal.org

The technique relies on an internal reflection element (IRE), a crystal with a high refractive index (e.g., ZnSe, Ge, or Si). diva-portal.org An infrared beam is directed into the crystal at an angle greater than the critical angle, causing it to undergo total internal reflection. This reflection creates an evanescent wave that penetrates a short distance (typically a few micrometers) beyond the crystal surface into the sample in contact with it. nih.gov If the sample (e.g., this compound in a solution or as a gas) absorbs energy at specific frequencies, the evanescent wave will be attenuated, and the resulting spectrum will be that of the substance in the immediate vicinity of the surface. nih.gov

In a typical experiment to study the adsorption of this compound, a thin film of the adsorbent material (the solid surface of interest) would be coated onto the ATR crystal. researchgate.net A solution or vapor containing this compound is then passed over the coated surface. By collecting spectra over time, the adsorption process can be monitored dynamically. nih.gov

Key research findings from ATR-FTIR surface studies on similar long-chain sulfur compounds, such as heptyl xanthate on sulfide minerals, demonstrate the power of this technique. researchgate.netdntb.gov.ua These studies show that ATR-FTIR can:

Identify Adsorbed Species: The appearance of new absorption bands corresponding to the vibrational modes of this compound confirms its presence on the surface.

Determine Adsorption Mechanisms: Shifts in the frequency of specific vibrational modes, such as the C-S or C-H stretching bands, can indicate the nature of the interaction. For instance, a significant frequency shift might suggest chemisorption involving bond formation with the surface, whereas smaller shifts are more indicative of physisorption. diva-portal.org

Probe Molecular Orientation: By using polarized infrared radiation, it is sometimes possible to deduce the orientation of the adsorbed molecules relative to the surface.

Quantify Adsorbed Amounts: The intensity of the absorption bands is proportional to the concentration of the adsorbed species, allowing for the construction of adsorption isotherms and the determination of kinetic parameters. csic.esnih.gov

This approach allows for a detailed molecular-level understanding of how this compound interacts with and binds to various material surfaces.

Vibrational Analysis for Functional Group Identification and Conformational Studies

The vibrational spectrum of this compound is rich with information, providing a unique fingerprint that allows for its identification and the study of its structural characteristics. The primary functional groups—the methyl group (-CH3), the long methylene (B1212753) chain (-(CH2)6-), and the sulfide linkage (C-S-C)—give rise to characteristic bands in both IR and Raman spectra.

Functional Group Identification: The assignment of vibrational bands to specific functional groups is the cornerstone of spectral analysis. researchgate.net For this compound, the key vibrational modes include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to symmetric and asymmetric stretching vibrations of the methyl (CH3) and methylene (CH2) groups. These are typically strong in both IR and Raman spectra.

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ range correspond to the scissoring and bending modes of the CH2 and CH3 groups.

CH2 Rocking and Twisting: The long heptyl chain gives rise to a progression of bands, particularly a characteristic CH2 rocking mode around 720-725 cm⁻¹, which is often observed in long-chain alkanes.

C-S Stretching: The stretching of the carbon-sulfur bonds is a key indicator for sulfides. For simple alkyl sulfides, these vibrations typically appear as weak to medium intensity bands in the 600-800 cm⁻¹ region of the IR spectrum. oup.com In Raman spectra, the C-S stretch is often more prominent. The exact position is sensitive to the conformation around the C-S bond.

The table below summarizes the expected vibrational frequencies for the main functional groups in this compound.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Asymmetric Stretching | -CH3, -CH2 | 2950 - 2975, 2915 - 2935 | Strong | Strong |

| Symmetric Stretching | -CH3, -CH2 | 2860 - 2885, 2845 - 2865 | Medium-Strong | Strong |

| Scissoring/Bending | -CH2, -CH3 | 1440 - 1475 | Medium | Medium |

| Rocking | -(CH2)n- (n≥4) | 720 - 725 | Medium | Weak |

| Stretching | C-S | 600 - 800 | Weak-Medium | Medium-Strong |

This is an interactive data table. The values are based on characteristic frequencies for alkyl sulfides and long-chain alkanes. oup.com

Conformational Studies: Like other flexible molecules, this compound can exist in multiple conformations (or rotational isomers) due to rotation around its C-C and C-S single bonds. oup.comsemi.ac.cn In the liquid state, a mixture of different conformers (e.g., trans and gauche arrangements) typically coexists. oup.com These different spatial arrangements can have slightly different vibrational frequencies, leading to broader spectral bands or the appearance of multiple closely spaced peaks.

When the compound is cooled to a crystalline solid, it usually adopts a single, most stable conformation. oup.com The resulting IR and Raman spectra of the solid phase are therefore much sharper, with fewer bands compared to the liquid phase. Comparing the liquid- and solid-state spectra is a common method for identifying bands that arise from different conformers and for determining the most stable conformation in the solid state. oup.comresearchgate.net

Theoretical Spectroscopy and Spectral Prediction for this compound

Theoretical calculations have become an indispensable tool in modern spectroscopy, providing deep insights that complement experimental findings. olemiss.edu For this compound, computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict its vibrational spectra (both IR and Raman) with a high degree of accuracy. arxiv.orgresearchgate.net

The process involves first building a model of the this compound molecule in a computer. The geometry of the molecule is then optimized to find its lowest energy structure(s). Once the stable geometries (corresponding to different conformers) are found, the vibrational frequencies and their corresponding IR intensities and Raman scattering activities can be calculated. researchgate.net

Theoretical spectroscopy serves several critical functions in the structural elucidation of this compound:

Spectral Assignment: Experimental spectra often contain numerous overlapping peaks. Theoretical calculations provide a complete set of vibrational modes and their frequencies, which is crucial for reliably assigning the observed experimental bands to specific atomic motions within the molecule. researchgate.net

Conformational Analysis: Calculations can determine the relative energies of different possible conformers (e.g., gauche vs. trans isomers along the alkyl chain or C-S bond). By predicting the spectrum for each stable conformer, researchers can identify the spectral signatures of each form and determine their relative populations at a given temperature. researchgate.net This is particularly useful for interpreting the complex spectra of the liquid state.

Validation of Experimental Data: A close match between a predicted spectrum and an experimental one provides strong evidence for the proposed molecular structure and vibrational assignments. olemiss.edu Discrepancies, on the other hand, can point to inaccuracies in the theoretical model or suggest that the molecule is interacting with its environment (e.g., through solvent effects or adsorption) in ways not accounted for in the calculation.

The synergy between theoretical prediction and experimental measurement is powerful. For a molecule like this compound, ab initio or DFT calculations can help unravel the complexities of its vibrational spectra, leading to a more complete and accurate understanding of its structure and conformational behavior. researchgate.netarxiv.org

Computational Chemistry and Theoretical Modeling of N Heptyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and electronic properties of molecules. nsf.gov In DFT, the energy of the molecule is calculated as a functional of its electron density. For n-heptyl methyl sulfide (B99878), DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. arxiv.org This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. arxiv.org

Once the optimized geometry is found, various electronic properties can be calculated. These include the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges), the molecular dipole moment, and bond parameters. researchgate.netaiu.edu For a typical dialkyl sulfide, the sulfur atom carries a slight negative charge due to its higher electronegativity compared to the adjacent carbon atoms, while the alkyl chains are largely nonpolar. The C-S-C bond angle is expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the presence of the sulfur lone pairs.

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis structure picture of localized bonds and lone pairs. uni-muenchen.de For n-heptyl methyl sulfide, NBO analysis would quantify the hybridization of the atoms and the composition of the C-S bonds and the sulfur lone pairs. It would also reveal donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. uni-muenchen.de

Table 1: Representative Calculated Properties for an Alkyl Methyl Sulfide (Dimethyl Sulfide) using DFT Note: This table presents data for a simpler analogue, dimethyl sulfide, as specific published DFT data for this compound is not readily available. The principles and types of data obtained are directly transferable.

| Property | Calculated Value (B3LYP/6-311+G(d,p) level) |

|---|---|

| C-S Bond Length | ~1.81 Å |

| C-S-C Bond Angle | ~99.0° |

| Dipole Moment | ~1.5 D |

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons are not assigned to individual bonds but are treated as moving under the influence of all the nuclei. acs.org A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net For an alkyl sulfide like this compound, the HOMO is characteristically a non-bonding p-type orbital localized on the sulfur atom, corresponding to one of its lone pairs. dtic.mil The LUMO is typically a σ* (sigma-antibonding) orbital associated with the C-S bonds. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are commonly used to determine the energies of these orbitals. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. aip.org

Table 2: Representative Frontier Molecular Orbital Energies for an Alkyl Sulfide Note: Values are illustrative for a generic alkyl sulfide and would be specifically calculated for this compound in a dedicated study.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -8.7 eV | Non-bonding lone pair on Sulfur (nS) |

| LUMO | ~ +1.5 eV | Anti-bonding C-S orbital (σ*C-S) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its behavior in a liquid state.

Simulating a system containing many this compound molecules allows for the study of intermolecular interactions. The primary forces between these nonpolar molecules are van der Waals interactions. MD simulations can calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule, providing a picture of the liquid structure. dntb.gov.ua Such simulations are also used to predict bulk properties like density and enthalpy of vaporization. dntb.gov.ua

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including predicting the structures of fleeting transition states that are difficult to observe experimentally. aiu.eduuregina.ca For this compound, a common reaction is oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone.

DFT calculations can be used to map the potential energy surface of the reaction. nih.gov This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS) for each step. uregina.ca A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. aiu.edu

The oxidation of a sulfide by an oxidant like hydrogen peroxide or a peroxy acid is generally understood to proceed via nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. nih.gov Computational studies model this process to determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. nih.govdrugdesign.org The reaction to form n-heptyl methyl sulfoxide would be followed by a second, typically slower, oxidation step with its own transition state to yield n-heptyl methyl sulfone. researchgate.net

Table 3: Representative Calculated Activation Enthalpies for Sulfide Oxidation Pathways Note: These values are based on studies of analogous sulfides and serve to illustrate the relative energetics of the two oxidation steps.

| Reaction Step | Reactants | Product | Typical Calculated Activation Enthalpy (ΔH‡) |

|---|---|---|---|

| First Oxidation | Sulfide + Oxidant | Sulfoxide | 10-15 kcal/mol |

Structure-Activity Relationship (SAR) Studies Beyond Basic Properties

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to create a mathematical relationship that can predict the activity of new compounds. researchgate.net

For this compound, computational descriptors derived from theoretical calculations can be used in a hypothetical SAR study. These descriptors fall into several categories:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, and dipole moment can describe a molecule's ability to participate in electrostatic or orbital-controlled interactions. chemrxiv.org

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices describe the size and shape of the molecule, which are critical for fitting into a biological receptor site.

Hydrophobic Descriptors: The partition coefficient (LogP) can be calculated to quantify the molecule's hydrophobicity, which influences its transport and binding properties.

A relevant example from the literature highlights the importance of the alkyl chain length in a series of sulfide-containing compounds. In a study of cyclooxygenase-2 (COX-2) inhibitors, extending the S-alkyl chain led to increased inhibitory potency, with the heptyl chain found to be optimal. researchgate.net A QSAR model for such a series would correlate these computational descriptors with the measured inhibitory activity to understand why the heptyl chain provides the best balance of properties for binding to the enzyme's active site.

Adsorption Modeling on Solid Surfaces (e.g., Mineral Interfaces)

The interaction of organosulfur compounds with solid surfaces is critical in fields such as geochemistry, catalysis, and mineral processing. researchgate.net Computational modeling, particularly using DFT, can provide detailed insights into the adsorption mechanisms of this compound on mineral surfaces like pyrite (B73398) (FeS₂). researchgate.net

Pyrite is the most abundant sulfide mineral, and its surface interactions are widely studied. mdpi.commdpi.com DFT calculations can model the adsorption of a single this compound molecule onto a slab model of the pyrite surface. researchgate.net The primary interaction is expected to be a Lewis acid-base interaction, where the electron lone pairs on the sulfur atom of the sulfide donate electron density to the electrophilic iron sites on the pyrite surface.

Table 4: Representative Adsorption Energies of Sulfur-Containing Molecules on Pyrite Note: These values are for analogous systems (water and xanthate collectors) to provide context for the strength of adsorption on a pyrite surface.

| Adsorbing Molecule | Pyrite Surface | Calculated Adsorption Energy (kJ/mol) |

|---|---|---|

| Water | (100) | -26.45 mdpi.com |

| Butyl Xanthate | (100) | -100.79 mdpi.com |

DFT Modeling of this compound Adsorption

DFT calculations are instrumental in elucidating the fundamental aspects of the adsorption of sulfur compounds on solid substrates. These simulations provide insights into the geometric and electronic structures of the adsorbate-surface system. Although specific DFT data for this compound is scarce, studies on similar systems, such as alkyl sulfonates and diaryl sulfides, offer valuable parallels. mdpi.commdpi.com

For instance, DFT studies on the adsorption of alkyl sulfonates on fluorite surfaces have revealed that the interaction is highly dependent on the atomic arrangement of the exposed crystal face. mdpi.com The adsorption energy and bond lengths between the molecule and the surface atoms are key parameters derived from these calculations. mdpi.com In a similar vein, DFT has been used to study the adsorption of various sulfide gas molecules on α-Fe2O3 (001) surfaces, indicating that stable chemical adsorption occurs, sometimes involving the dissociation of the adsorbate. mdpi.com

The adsorption of sulfur-containing organic molecules on metal surfaces is another area where DFT provides critical understanding. Studies on the adsorption of H2S and its dissociation products on various metal surfaces show that the binding strength and reaction pathways are highly dependent on the nature of the metal. researchgate.net For dialkyl sulfides, it is understood that the sulfur atom acts as the primary binding site to the surface. researchgate.net

A hypothetical DFT model of this compound adsorption on a metal sulfide or metal oxide surface would likely involve the following considerations:

Adsorption Site: The sulfur atom of the this compound would be the most probable site for initial interaction with the surface.

Adsorption Energy: The calculated adsorption energy would indicate the strength of the bond between the molecule and the surface. Negative adsorption energies signify an exothermic and thus favorable process. mdpi.com

Electronic Interactions: Analysis of the density of states (DOS) and charge transfer upon adsorption would reveal the nature of the chemical bonding, whether it is predominantly physisorption (weaker, van der Waals forces) or chemisorption (stronger, formation of chemical bonds). mdpi.com For example, in the adsorption of some sulfide molecules, a charge enrichment region between the adsorbate and the surface indicates the formation of a chemical bond. mdpi.com

To provide a clearer picture, the following table summarizes typical parameters and findings from DFT studies on analogous sulfur-containing compounds.

| Parameter | Typical Finding from Analogous Systems | Relevance to this compound |

| Adsorption Energy | Varies significantly with the substrate and specific molecule; for example, -1.53 eV for dissociated H2S on a vacancy-rich α-Fe2O3 surface. mdpi.com | A negative adsorption energy would be expected, indicating stable adsorption on reactive surfaces. |

| Adsorption Geometry | The orientation of the molecule is influenced by both the sulfur-surface interaction and intermolecular forces between alkyl chains. Bent molecular geometries can lead to incomplete surface coverage. mdpi.com | The flexible heptyl chain would likely adopt an orientation that maximizes van der Waals interactions while accommodating the sulfur-surface bond. |

| Bond Length (S-Surface) | For dissociated H2S on an α-Fe2O3 surface, the S-Fe bond distance is around 2.34 Å. mdpi.com | A specific bond length between the sulfur atom of this compound and a surface metal atom would be a key output of a DFT calculation. |

| Charge Transfer | Significant charge rearrangement and electron transfer from the surface to the adsorbate (or vice versa) is indicative of chemisorption. mdpi.com | The degree of charge transfer would characterize the nature of the surface bond for this compound. |

This table is generated based on findings from analogous systems and represents expected trends for this compound.

Orientation and Kinetics of Adsorbate Layers on Surfaces

The formation of self-assembled monolayers (SAMs) is a common phenomenon for molecules with a head group that has a strong affinity for a substrate and a tail that facilitates intermolecular interactions. For this compound, the sulfur atom would act as the head group, binding to the surface, while the heptyl and methyl chains would constitute the tail.

Orientation:

The orientation of the adsorbed this compound molecules would be a balance between the sulfur-surface interaction and the van der Waals forces between the alkyl chains. In densely packed layers, the heptyl chains are expected to be tilted with respect to the surface normal to maximize intermolecular interactions. diva-portal.org Studies on heptyl xanthate adsorbed on zinc sulfide and germanium surfaces have shown that the orientation of the alkyl chain can be influenced by the bulk concentration of the adsorbate. diva-portal.org At higher concentrations, a more ordered and perpendicular orientation is often observed. diva-portal.org

Molecular dynamics simulations on alkanethiols have shown that the final structure of the alkyl chain packing is heavily influenced by the adsorption sites on the substrate. acs.org The conformational order, characterized by the presence of gauche defects, tends to decrease with increasing temperature and is more pronounced near the terminal methyl group. acs.org

Kinetics:

The kinetics of adsorption describe the rate at which the adsorbate layer forms on the surface. This process can be influenced by several factors, including the concentration of the adsorbate, the temperature, and the nature of the substrate. The adsorption of short-chain thiols and disulfides on gold has been shown to be largely limited by mass transport to the surface. researchgate.net However, for longer chain molecules, a distinct slowdown in the adsorption rate is often observed, which is attributed to conformational transitions as the molecules arrange themselves from a "lying down" to a "standing up" orientation. researchgate.net

The adsorption kinetics of various gases on textile fibers have been successfully modeled using a pseudo-second-order kinetic model, which suggests that the rate of adsorption is dependent on the number of available surface sites. rsc.org A similar model could likely be applied to the adsorption of n-heptyl aethyl sulfide from a solution or gas phase. In the case of heptyl xanthate adsorption on zinc sulfide, the process was found to fit a pseudo-first-order rate equation, indicating a dependency on both available surface sites and the initial bulk concentration. diva-portal.org

The following table outlines key kinetic and orientational parameters based on studies of analogous systems.

| Parameter | Finding from Analogous Systems | Relevance to this compound |

| Adsorption Rate Model | Often follows pseudo-first-order or pseudo-second-order kinetics. diva-portal.orgrsc.org | The adsorption rate of this compound is expected to be concentration-dependent and related to the availability of surface sites. |

| Alkyl Chain Tilt Angle | Varies with surface coverage and the nature of the head group and substrate. For alkanethiols on gold, it is typically around 30° from the surface normal. | The heptyl chain of this compound would likely adopt a tilted conformation in a closely packed layer. |

| Conformational Order | Decreases with increasing temperature and is lower near the chain terminus. acs.org | The heptyl chain will exhibit some degree of conformational disorder (gauche defects), particularly at higher temperatures. |

| Influence of Chain Length | Longer chains tend to form more ordered self-assembled monolayers driven by stronger inter-chain interactions. nih.gov | The C7 chain of this compound is sufficiently long to promote ordered layer formation. |

This table is generated based on findings from analogous systems and represents expected trends for this compound.

Environmental and Biological Transformations of N Heptyl Methyl Sulfide

Atmospheric Chemistry and Fate

The atmospheric journey of n-heptyl methyl sulfide (B99878) begins with its emission into the troposphere, where it undergoes chemical transformations that influence atmospheric composition, aerosol formation, and climate.

The primary removal mechanism for aliphatic thioethers like n-heptyl methyl sulfide in the atmosphere is oxidation initiated by photochemically generated radicals, most notably the hydroxyl radical (•OH). acs.orgnih.gov The reaction of •OH with dialkyl sulfides can proceed via two main pathways: hydrogen abstraction from a C-H bond or •OH addition to the sulfur atom. copernicus.orgrsc.org

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the alkyl chains of this compound. This reaction forms water and an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can undergo further complex reactions, including autoxidation, potentially leading to the formation of various oxygenated products. copernicus.org

OH Addition: The hydroxyl radical can add to the sulfur atom, forming a sulfur-adduct radical. In the presence of oxygen, this intermediate can lead to the formation of sulfoxides.

For dimethyl sulfide, these oxidation pathways ultimately lead to the formation of stable, less volatile products such as sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄). copernicus.orglu.sesemanticscholar.org A key intermediate, hydroperoxymethyl thioformate (HPMTF), has also been identified as a major product of DMS oxidation. nih.govnasa.govescholarship.org By analogy, the oxidation of this compound is expected to produce sulfur dioxide and a long-chain sulfonic acid, although the precise yields and intermediate products are not well-characterized. Other atmospheric oxidants, such as the nitrate (B79036) radical (NO₃) at night and halogen radicals (e.g., Cl, BrO) in the marine boundary layer, also contribute to the oxidation of thioethers. copernicus.org

| Oxidation Pathway | Initiating Radical | Key Intermediates | Major End Products (by analogy to DMS) |

| H-Abstraction | •OH | Alkyl Radical, Peroxy Radical (RO₂•) | Sulfur Dioxide (SO₂), Heptane Sulfonic Acid |

| OH-Addition | •OH | Sulfur-Adduct Radical | n-Heptyl Methyl Sulfoxide (B87167), Sulfur Dioxide (SO₂) |

| Halogen Oxidation | Cl•, BrO• | Various | Sulfur Dioxide (SO₂), other sulfur compounds |

| Nitrate Oxidation | NO₃• | Various | n-Heptyl Methyl Sulfoxide, other sulfur compounds |

The atmospheric oxidation products of this compound play a significant role in the formation of new atmospheric particles, known as secondary organic aerosols (SOA). lu.secopernicus.org Sulfur dioxide (SO₂), a key oxidation product, can be further oxidized in the gas or aqueous phase to form sulfuric acid (H₂SO₄). lu.se Sulfuric acid has a very low vapor pressure and is a critical component in atmospheric nucleation, the process where new particles are formed from gaseous precursors. copernicus.orgnih.gov

Once formed, these small aerosol particles can grow by condensation of other low-volatility compounds, such as sulfuric acid and sulfonic acids. nih.gov As these particles grow, they can reach a sufficient size (typically greater than 0.1 µm in diameter) to act as cloud condensation nuclei (CCN). wikipedia.orgnasa.gov CCN are essential for the formation of cloud droplets, as they provide a non-gaseous surface for water vapor to condense upon. wikipedia.orgnasa.gov Therefore, by contributing to the atmospheric pool of sulfur-containing acids and aerosols, the oxidation of this compound can influence cloud properties, formation, and ultimately, Earth's radiative balance. copernicus.orgnih.gov The pathway from DMS emissions to CCN formation is a well-established phenomenon in marine environments, and similar processes are expected for other volatile thioethers. nasa.gov

| Stage | Description | Key Compounds Involved |

| Gas-Phase Oxidation | This compound is oxidized by atmospheric radicals. | This compound, •OH, O₂ |

| Product Formation | Low-volatility products are formed. | Sulfur Dioxide (SO₂), Sulfuric Acid (H₂SO₄) |

| Nucleation | New aerosol particles are formed from gaseous precursors. | Sulfuric Acid (H₂SO₄), Water (H₂O) |

| Particle Growth | Particles grow via condensation of additional vapors. | Sulfuric Acid (H₂SO₄), Sulfonic Acids |

| CCN Activation | Grown particles become large enough to act as CCN. | Water Vapor (H₂O) |

Understanding the atmospheric journey of this compound from its source to its eventual removal requires the use of atmospheric transport models. uib.no These models simulate how chemical species are transported, dispersed, and deposited. Lagrangian Particle Transport Models, such as FLEXPART, are commonly used to calculate the trajectories of air parcels and the substances they contain. uib.no

These models use meteorological data (e.g., wind speed, direction, precipitation) to predict the movement of pollutants. For a compound like this compound, a model would simulate its emission, subsequent chemical decay via oxidation, and transport through the atmosphere. The removal from the atmosphere occurs via two main deposition processes:

Dry Deposition: The direct transfer and absorption of the gaseous compound or aerosol particles onto surfaces like vegetation, soil, and water.

Wet Deposition: The removal of the compound and its aerosol products from the atmosphere by precipitation (rain, snow, fog). Water-soluble oxidation products like sulfuric and sulfonic acids are efficiently removed through this process.

Biodegradation and Bioremediation Potential

In terrestrial and aquatic environments, this compound can be broken down by microorganisms. This biodegradation is a key process in the natural cycling of sulfur and offers potential for bioremediation of contaminated sites.

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading aliphatic polyesters and other complex organic molecules, and are widely distributed in different environments. nih.govsci-hub.catresearchgate.net While specific studies on this compound are scarce, the degradation pathways can be inferred from research on other aliphatic thioethers like dimethyl sulfide (DMS). For instance, bacterial strains such as Rhodococcus pyridinovorans and Gordonia sihwaniensis have been used in biofilters to effectively remove DMS from waste gas streams. elsevierpure.com

The microbial degradation of an aliphatic thioether typically begins with an oxidative attack on the sulfur atom. This initial step is often catalyzed by a monooxygenase enzyme, which incorporates one atom of oxygen into the substrate, converting the sulfide to a sulfoxide (n-heptyl methyl sulfoxide). This sulfoxide is more polar and water-soluble than the parent sulfide. Further oxidation can yield the corresponding sulfone (n-heptyl methyl sulfone). Subsequent enzymatic steps would involve the cleavage of the carbon-sulfur bonds, breaking the molecule into smaller fragments that can be funneled into the central metabolic pathways of the microorganism, such as the beta-oxidation pathway for fatty acid degradation. nih.gov

| Microorganism Genus | Related Compound Degraded | Environment/Application |

| Rhodococcus | Dimethyl Sulfide, Aliphatic Ethers | Biofiltration, Contaminated Soils elsevierpure.comnih.gov |

| Gordonia | Dimethyl Sulfide | Biofiltration elsevierpure.com |

| Pseudomonas | Aliphatic Ethers | Contaminated Soils nih.gov |

| Actinomycetes | Aliphatic Polyesters | Various Environments researchgate.net |

The biotransformation of thioethers is mediated by specific classes of enzymes. nih.gov Radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze a wide range of reactions involving sulfur atoms, including the formation of thioether bonds in natural product biosynthesis. nih.gov For degradation, oxygenases are of primary importance.

Enzymatic oxidation of the sulfur center in this compound would lead to the formation of key metabolites:

n-Heptyl methyl sulfoxide (C₈H₁₈SO): The first and primary metabolite, resulting from the addition of a single oxygen atom to the sulfur. This transformation increases the polarity of the compound.

n-Heptyl methyl sulfone (C₈H₁₈SO₂): Formed by the further oxidation of the sulfoxide.

These initial metabolites, the sulfoxide and sulfone, are intermediates. For complete mineralization, C-S lyases or other enzymes are required to break the carbon-sulfur bonds. This cleavage would release the alkyl chains, which could then be metabolized. For example, the heptyl chain could be degraded via beta-oxidation, similar to a fatty acid, while the methyl group could enter one-carbon metabolism pathways. The sulfur atom would be converted to inorganic sulfate, which can be used by the microorganism as a nutrient.

Role in Chemical Ecology and Ecosystem Cycles

While direct research on the specific roles of this compound in chemical ecology is not extensively documented, inferences can be drawn from the behavior of other volatile organic sulfur compounds (VOSCs). Such compounds are known to act as semiochemicals, which are molecules used for communication between organisms. plantprotection.pl For instance, various sulfur compounds are utilized by insects for functions like locating host plants or as pheromones. plantprotection.pl Given its volatility and structural similarity to other biologically active sulfides, it is plausible that this compound could participate in such interactions, potentially influencing the behavior of certain insects or microorganisms. However, specific studies confirming this compound as a semiochemical are not currently available.

In the broader context of ecosystem cycles, organic sulfur compounds are integral to the global sulfur cycle. jst.go.jp Microorganisms play a crucial role in the transformation of these compounds. mdpi.commdpi.com The degradation of organic matter in soil releases sulfur-containing amino acids, which are then mineralized by microorganisms into inorganic forms. researchgate.net It is likely that this compound, upon entering the environment, would be subject to microbial metabolism. Bacteria, actinomycetes, and fungi are known to be involved in the breakdown of various organic sulfur compounds. eagri.org The carbon-sulfur bond in compounds like this compound can be cleaved by microbial enzymes, initiating its breakdown. mdpi.com This process, known as biological mineralization, would eventually convert the sulfur in this compound into sulfate, a form that can be taken up by plants and other organisms. mdpi.com The complete mineralization of long-chain alkyl sulfides would ultimately yield carbon dioxide and sulfate. nasa.gov

Mechanistic Ecotoxicology (excluding dosage/administration)

Interaction with Biological Systems at a Molecular Level